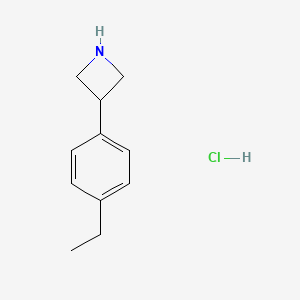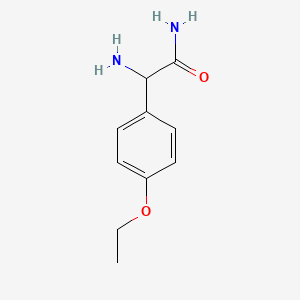![molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a bromo group and a trifluoromethylphenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethylphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Acids (e.g., TFA): Used for deprotection of the Boc group.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Free Amines: Formed through deprotection reactions.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the pyrrole ring.
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Contains a bromo and trifluoromethyl group but has a different core structure.
4-Bromobenzotrifluoride: Similar functional groups but different overall structure.
Uniqueness
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, bromo group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H15BrF3NO2 |
|---|---|
Molekulargewicht |
390.19 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
KAJLPVHIJHHKSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


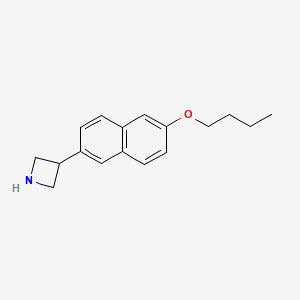
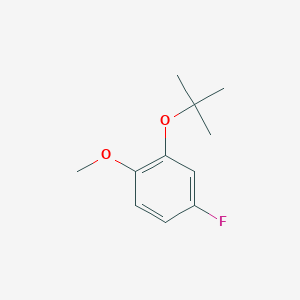


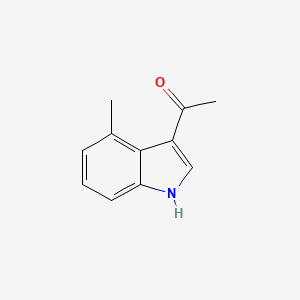
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
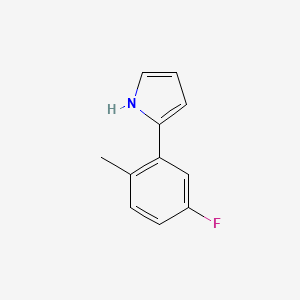
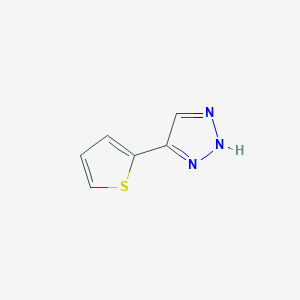
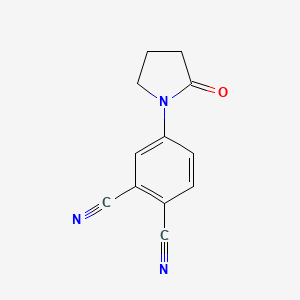
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)

